molecular formula C5H12N2 B167147 (3S)-(-)-3-(Methylamino)pyrrolidine CAS No. 139015-32-0

(3S)-(-)-3-(Methylamino)pyrrolidine

Cat. No.: B167147
CAS No.: 139015-32-0
M. Wt: 100.16 g/mol
InChI Key: NGZYRKGJWYJGRS-YFKPBYRVSA-N
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Description

(3S)-(-)-3-(Methylamino)pyrrolidine is a chiral amine with the molecular formula C5H12N2. It is a colorless to pale yellow liquid that is used as a building block in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its stereochemistry, with the (3S) configuration indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(-)-3-(Methylamino)pyrrolidine typically involves the methylation of (3S)-aminopyrrolidine. One common method includes the reaction of (3S)-aminopyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(3S)-(-)-3-(Methylamino)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

(3S)-(-)-3-(Methylamino)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-(-)-3-(Methylamino)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (3S)-aminopyrrolidine: The precursor to (3S)-(-)-3-(Methylamino)pyrrolidine, differing by the absence of the methyl group.

    (3R)-(-)-3-(Methylamino)pyrrolidine: The enantiomer of this compound, with the opposite stereochemistry.

    N-methylpyrrolidine: A related compound lacking the chiral center.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Properties

IUPAC Name

(3S)-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZYRKGJWYJGRS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437386
Record name (3S)-(-)-3-(Methylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139015-32-0
Record name (3S)-(-)-3-(Methylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(Methylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-(-)-3-(Methylamino)pyrrolidine
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(3S)-(-)-3-(Methylamino)pyrrolidine
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(3S)-(-)-3-(Methylamino)pyrrolidine
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(3S)-(-)-3-(Methylamino)pyrrolidine
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Reactant of Route 6
(3S)-(-)-3-(Methylamino)pyrrolidine

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